Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 5-position, a fluorophenyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.
Formation of Pyrazole Ring: The initial step involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Bromination: The pyrazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid to introduce the bromine atom at the 5-position.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives or reduced to form alcohol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Products: Pyrazole-4-carboxylic acids.
Reduction Products: Pyrazole-4-carbinols.
Coupling Products: Biaryl or vinyl-pyrazole derivatives.
Scientific Research Applications
Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Material Science: It is explored for its use in the development of organic electronic materials and dyes.
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine and fluorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: The fluorine atom is positioned differently, which can influence its chemical properties and interactions.
Ethyl 5-bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 5-bromo-1-(2-fluorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)8-7-15-16(11(8)13)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPIHJAGSXXVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693314 | |
Record name | Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245101-35-2 | |
Record name | Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245101-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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